Dspacer cep
Overview
Description
Dspacer CE Phosphoramidite, commonly referred to as Dspacer, is a synthetic compound used in oligonucleotide synthesis. It is a derivative of tetrahydrofuran and consists of a 1’,2’-Dideoxyribose without any nucleic base attached. This compound is known for its ability to introduce stable abasic sites within oligonucleotides, which are useful in various biochemical and molecular biology applications .
Mechanism of Action
Target of Action
Dspacer CE Phosphoramidite, also known as dSpacer, is primarily used to introduce a stable abasic site within an oligonucleotide . The primary targets of dSpacer are the nucleic acids (DNA or RNA) in which it is incorporated. The role of these targets is to carry genetic information and facilitate various biological processes.
Mode of Action
Dspacer interacts with its targets by being incorporated into the oligonucleotide during the synthesis process . It introduces a stable abasic site, which is a location in the DNA that has lost a purine or pyrimidine base . This results in a change in the structure of the oligonucleotide, potentially affecting its interaction with other molecules and its overall function.
Biochemical Pathways
The introduction of a stable abasic site by dSpacer can affect various biochemical pathways. For instance, it can influence the process of DNA replication and transcription, as these processes rely on the correct pairing of bases. The presence of an abasic site can disrupt this pairing, leading to errors . Additionally, dSpacer can be used to study DNA repair mechanisms, as abasic sites are common intermediates in base excision repair processes .
Pharmacokinetics
The pharmacokinetics of dSpacer, like other oligonucleotide modifications, would largely depend on the specific context in which it is used. For instance, the stability of the abasic site introduced by dSpacer could potentially enhance the resistance of the oligonucleotide to degradation, thereby affecting its distribution and elimination . Furthermore, the incorporation of dSpacer could also influence the absorption and distribution of the oligonucleotide, depending on the cellular and molecular context.
Result of Action
The primary molecular effect of dSpacer’s action is the introduction of a stable abasic site within an oligonucleotide . This can lead to various cellular effects, depending on the context. For example, in a research setting, this could be used to study the effects of abasic sites on DNA repair mechanisms, DNA replication, and transcription . In a therapeutic context, the introduction of abasic sites could potentially be used to disrupt the function of specific genes or RNAs.
Action Environment
The action, efficacy, and stability of dSpacer can be influenced by various environmental factors. For instance, the efficiency of incorporation of dSpacer into an oligonucleotide can be affected by the conditions of the synthesis process . Additionally, the stability of the abasic site introduced by dSpacer can be influenced by factors such as pH and the presence of certain enzymes . Finally, the cellular environment can also impact the action of dSpacer, as factors such as cellular uptake and intracellular distribution can influence the ultimate effect of the oligonucleotide modification.
Biochemical Analysis
Biochemical Properties
Dspacer CEP plays a crucial role in biochemical reactions. It is used to introduce a stable abasic site within an oligonucleotide . This abasic site can interact with various enzymes, proteins, and other biomolecules, influencing the overall biochemical reaction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The stable abasic site introduced by this compound can interact with DNA polymerases and apurinic/apyrimidinic endonucleases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dspacer CE Phosphoramidite is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 1’,2’-Dideoxyribose are protected using dimethoxytrityl (DMT) groups.
Phosphitylation: The protected sugar is then reacted with a phosphoramidite reagent to introduce the phosphoramidite group.
Deprotection: The DMT groups are removed under acidic conditions to yield the final Dspacer CE Phosphoramidite.
Industrial Production Methods
Industrial production of Dspacer CE Phosphoramidite involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure batch-to-batch consistency. The compound is typically stored under anhydrous conditions at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Dspacer CE Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with other functional groups to modify the oligonucleotide.
Coupling Reactions: The compound can be coupled with other nucleotides to form longer oligonucleotide chains.
Common Reagents and Conditions
Anhydrous Acetonitrile: Used as a solvent for the coupling reactions.
Ammonia: Used for deprotection of the DMT groups.
Phosphoramidite Reagents:
Major Products Formed
The major products formed from these reactions are modified oligonucleotides with stable abasic sites, which are useful for various biochemical studies .
Scientific Research Applications
Dspacer CE Phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA and RNA interactions.
Biology: Employed in the study of DNA repair mechanisms and the effects of abasic sites on DNA structure and function.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of DNA chips and other diagnostic tools
Comparison with Similar Compounds
Similar Compounds
Spacer C3 Phosphoramidite: Used to introduce a three-carbon spacer in oligonucleotides.
Spacer 18 (HEG) Phosphoramidite: Used to introduce a hexaethyleneglycol spacer to reduce steric hindrance.
Reverse Abasic Phosphoramidite: Used to introduce abasic sites in the reverse orientation
Uniqueness
Dspacer CE Phosphoramidite is unique in its ability to introduce stable abasic sites within oligonucleotides without causing significant distortion to the sugar-phosphate backbone. This makes it particularly useful for studying the effects of abasic sites on DNA structure and function, as well as for developing diagnostic and therapeutic tools .
Properties
IUPAC Name |
3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSDLJMHWJDHL-JUWSMZLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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